3-[3-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-[4-(6,11-dihydrobenzocbenzothiepin-11-yl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes a benzimidazole core linked to a piperazine ring and a benzothiepin moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-[4-(6,11-dihydrobenzocbenzothiepin-11-yl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride involves multiple steps, starting with the preparation of the benzimidazole core. This is typically achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperazine ring is then introduced through nucleophilic substitution reactions, followed by the attachment of the benzothiepin moiety via a series of coupling reactions. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-[3-[4-(6,11-dihydrobenzocbenzothiepin-11-yl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound to their corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperazine ring or the benzimidazole core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield alcohols or amines.
Scientific Research Applications
3-[3-[4-(6,11-dihydrobenzocbenzothiepin-11-yl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-[3-[4-(6,11-dihydrobenzocbenzothiepin-11-yl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Baloxavir marboxil: Shares a similar benzothiepin structure but differs in its overall molecular framework and applications.
Hydrothiadene hydrochloride: Another compound with a benzothiepin moiety, used in different therapeutic contexts.
Uniqueness
The uniqueness of 3-[3-[4-(6,11-dihydrobenzocbenzothiepin-11-yl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride lies in its specific combination of structural elements, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
121942-95-8 |
---|---|
Molecular Formula |
C28H31ClN4OS |
Molecular Weight |
507.1 g/mol |
IUPAC Name |
3-[3-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]propyl]-1H-benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C28H30N4OS.ClH/c33-28-29-24-11-4-5-12-25(24)32(28)15-7-14-30-16-18-31(19-17-30)27-22-9-2-1-8-21(22)20-34-26-13-6-3-10-23(26)27;/h1-6,8-13,27H,7,14-20H2,(H,29,33);1H |
InChI Key |
NXYWEWUTQMDBAR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3NC2=O)C4C5=CC=CC=C5CSC6=CC=CC=C46.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.